molecular formula C20H29NO2 B2571890 Methyl 2-amino-4,5-dicyclohexylbenzoate CAS No. 2225147-35-1

Methyl 2-amino-4,5-dicyclohexylbenzoate

Cat. No.: B2571890
CAS No.: 2225147-35-1
M. Wt: 315.457
InChI Key: MUBMPFUMXRFQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4,5-dicyclohexylbenzoate is a chemical compound with the molecular formula C20H29NO2 and a molecular weight of 315.46 g/mol It is characterized by the presence of two cyclohexyl groups attached to a benzoate moiety, along with an amino group at the 2-position and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4,5-dicyclohexylbenzoate typically involves the esterification of 2-amino-4,5-dicyclohexylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5-dicyclohexylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4,5-dicyclohexylbenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-4,5-dicyclohexylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4,5-dicyclohexylbenzoate is unique due to the presence of bulky cyclohexyl groups, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs .

Properties

IUPAC Name

methyl 2-amino-4,5-dicyclohexylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-23-20(22)18-12-16(14-8-4-2-5-9-14)17(13-19(18)21)15-10-6-3-7-11-15/h12-15H,2-11,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBMPFUMXRFQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C2CCCCC2)C3CCCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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